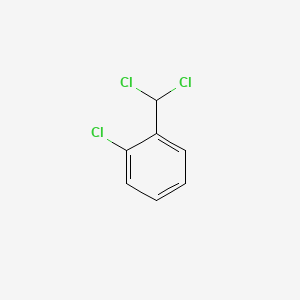

1-Chloro-2-(dichloromethyl)benzene

Descripción

The exact mass of the compound 1-Chloro-2-(dichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-(dichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(dichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVYGKOUULJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058975 | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-66-4, 98715-38-9 | |

| Record name | 1-Chloro-2-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Dichloromethyl)chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098715389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(DICHLOROMETHYL)CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5E7WV7UTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1-Chloro-2-(dichloromethyl)benzene, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][] The document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial-scale production.

Core Synthesis Pathways

The synthesis of 1-Chloro-2-(dichloromethyl)benzene, also known as 2-chlorobenzal chloride, is predominantly achieved through two main strategies: the direct free-radical chlorination of 2-chlorotoluene and the chlorination of 2-chlorobenzaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction control, and product purity.

Pathway 1: Free-Radical Chlorination of 2-Chlorotoluene

The most common industrial method for producing 1-Chloro-2-(dichloromethyl)benzene is the direct side-chain chlorination of 2-chlorotoluene.[1] This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator, leading to the stepwise substitution of hydrogen atoms on the methyl group with chlorine.[1][3]

The reaction progresses through the formation of 1-chloro-2-(chloromethyl)benzene as an intermediate before yielding the desired 1-chloro-2-(dichloromethyl)benzene.[1] Over-chlorination can lead to the formation of the undesired by-product, 1-chloro-2-(trichloromethyl)benzene.[1] Therefore, precise control over reaction conditions is crucial for maximizing the yield of the target compound.[1]

Caption: Pathway 1: Free-Radical Chlorination of 2-Chlorotoluene.

Pathway 2: Chlorination of 2-Chlorobenzaldehyde

An alternative synthetic route involves the conversion of 2-chlorobenzaldehyde to 1-Chloro-2-(dichloromethyl)benzene using a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[1] This method replaces the carbonyl oxygen of the aldehyde with two chlorine atoms.[1] This pathway can be advantageous in a laboratory setting as it often provides a cleaner reaction with fewer by-products compared to free-radical chlorination.

The starting material, 2-chlorobenzaldehyde, can be synthesized from 2-chlorotoluene through various methods, including the hydrolysis of 1-chloro-2-(dichloromethyl)benzene itself, making the overall process cyclical.[4][5][6]

Caption: Pathway 2: Chlorination of 2-Chlorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-(dichloromethyl)benzene from 2-Chlorotoluene

This protocol is based on the direct chlorination of 2-chlorotoluene.

Materials:

Equipment:

-

A three-necked round-bottom flask (500 mL)[7]

-

Reflux condenser[7]

-

Thermometer[7]

-

Gas inlet tube[7]

-

UV lamp or access to bright sunlight[7]

-

Heating mantle

-

Gas absorption trap for HCl[7]

-

Distillation apparatus[7]

Procedure:

-

Charge the three-necked flask with 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.[7] The absence of iron is critical to prevent chlorination of the benzene ring.[7]

-

Assemble the apparatus with the reflux condenser, thermometer, and gas inlet tube. Position the UV lamp to illuminate the flask.[7]

-

Heat the reaction mixture to 130°C and begin bubbling chlorine gas through the solution.[7]

-

The reaction temperature will gradually increase to 160-170°C.[7] Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.[7]

-

Monitor the reaction progress by checking the specific gravity of the mixture, which should reach 1.395-1.400 at 20°C.[7]

-

Once the desired weight gain is achieved, stop the chlorine flow and continue to heat the mixture to reflux to expel any dissolved HCl.[7]

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation.[7] Collect the fraction boiling at 101.5-130°C / 10 mm Hg.[7]

Expected Yield: 300-310 g.[7]

Protocol 2: Synthesis of 1-Chloro-2-(dichloromethyl)benzene from 2-Chlorobenzaldehyde

This protocol details the conversion of 2-chlorobenzaldehyde using phosphorus pentachloride.

Materials:

-

2-Chlorobenzaldehyde

-

Phosphorus pentachloride (PCl₅)

-

Dichloroethane (solvent)[8]

-

Ice-water mixture

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a three-necked flask, dissolve 2-chlorobenzaldehyde in dichloroethane (mass ratio of 1:4 to 1:8).[8]

-

Warm the solution to 55-65°C and stir until the aldehyde is fully dissolved.[8]

-

Add phosphorus pentachloride in a molar ratio of 1.05-1.2:1 relative to the 2-chlorobenzaldehyde.[8]

-

Heat the reaction mixture to 85-90°C and reflux for 10-15 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Slowly and carefully pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the product by vacuum distillation.

Quantitative Data Summary

| Parameter | Pathway 1: Chlorination of 2-Chlorotoluene | Pathway 2: Chlorination of 2-Chlorobenzaldehyde | Reference |

| Starting Material | 2-Chlorotoluene | 2-Chlorobenzaldehyde | [1] |

| Primary Reagent | Chlorine Gas | Phosphorus Pentachloride | [1] |

| Catalyst/Initiator | UV Light / PCl₃ | None (reagent driven) | [7] |

| Reaction Temperature | 130-170°C | 85-90°C | [7][8] |

| Reaction Time | Dependent on chlorine flow rate | 10-15 hours | [8] |

| Reported Yield | High (e.g., 300-310 g from 254 g starting material) | Not explicitly stated, but generally high | [7] |

| Purity | Dependent on distillation efficiency | Generally high with fewer byproducts | |

| Key Byproducts | 1-chloro-2-(chloromethyl)benzene, 1-chloro-2-(trichloromethyl)benzene | Products of PCl₅ hydrolysis | [1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of 1-Chloro-2-(dichloromethyl)benzene.

Caption: General experimental workflow for synthesis and purification.

References

- 1. 1-Chloro-2-(dichloromethyl)benzene | 88-66-4 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Chloro-2-(dichloromethyl)benzene (CAS 88-66-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

Chemical Name: 1-Chloro-2-(dichloromethyl)benzene

-

CAS Number: 88-66-4

-

Molecular Formula: C₇H₅Cl₃[1]

-

Molecular Weight: 195.47 g/mol [1]

-

Synonyms: o-Chlorobenzal chloride, 2-Chlorobenzylidene dichloride, α,α,2-Trichlorotoluene[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 1-chloro-2-(dichloromethyl)benzene. These are predicted values based on the chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CHCl₂ | Downfield | Singlet (s) | The electron-withdrawing effect of the two chlorine atoms and the benzene ring causes a significant downfield shift.[2] |

| Aromatic (C₆H₄) | Complex region | Multiplet (m) | The disubstitution on the benzene ring leads to a complex splitting pattern for the four aromatic protons.[2] |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| -CHCl₂ | Characteristic downfield region | The carbon is attached to two electronegative chlorine atoms. |

| Aromatic (C₆H₄) | 6 distinct signals | The chemical shifts are influenced by the positions of the chloro and dichloromethyl substituents.[2] |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C=C (Aromatic) | ~1600-1450 | Stretching |

| C-Cl | ~800-600 | Stretching |

| C-H (Alkyl) | Not Applicable |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Expected m/z Ratio | Notes |

| Molecular Ion [M]⁺ | 194, 196, 198 | The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |

| Fragment Ions | Various | Fragmentation would likely involve the loss of chlorine atoms and the dichloromethyl group.[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of 1-chloro-2-(dichloromethyl)benzene for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[3] The solution should be homogeneous.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of liquid or solid 1-chloro-2-(dichloromethyl)benzene directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure using electron ionization (EI).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in a high vacuum environment.[4]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion.[4]

-

Mass Analysis: The ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[4]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 1-chloro-2-(dichloromethyl)benzene.

Caption: Logical workflow for the spectroscopic analysis of 1-chloro-2-(dichloromethyl)benzene.

References

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-2-(dichloromethyl)benzene with various nucleophiles. The document details the synthesis of this versatile building block and explores its subsequent transformations, with a focus on nucleophilic substitution reactions at the dichloromethyl group and the potential for nucleophilic aromatic substitution (SNAr) at the aryl chloride position. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this compound in organic synthesis and drug development.

Introduction

1-Chloro-2-(dichloromethyl)benzene, also known as o-chlorobenzal chloride, is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its utility stems from the presence of two distinct reactive sites: a benzylic dihalide (the dichloromethyl group) and an aryl chloride. This dual reactivity allows for selective transformations, making it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The dichloromethyl group is particularly susceptible to nucleophilic substitution and hydrolysis, while the chloro-substituted benzene ring can undergo electrophilic aromatic substitution, with the chloro and dichloromethyl groups directing incoming electrophiles.[1]

This guide will delve into the reactivity of 1-chloro-2-(dichloromethyl)benzene with common nucleophiles, providing a detailed analysis of reaction pathways, experimental conditions, and product outcomes.

Synthesis of 1-Chloro-2-(dichloromethyl)benzene

The most common industrial synthesis of 1-chloro-2-(dichloromethyl)benzene involves the free-radical chlorination of 2-chlorotoluene. This process typically utilizes chlorine gas in the presence of a radical initiator or UV light.[1] The reaction proceeds in a stepwise manner, first forming 1-chloro-2-(chloromethyl)benzene, then the desired dichloromethyl compound, and finally 1-chloro-2-(trichloromethyl)benzene.[1] Careful control of reaction conditions, particularly the stoichiometry of chlorine, is crucial to maximize the yield of the desired product.[1]

An alternative laboratory-scale synthesis involves the reaction of 2-chlorobenzaldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅).[2]

Experimental Protocol: Chlorination of 2-Chlorotoluene

A detailed experimental protocol for the synthesis of 1-chloro-2-(dichloromethyl)benzene from 2-chlorotoluene is outlined below.

Materials:

-

2-chlorotoluene (iron-free)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

Apparatus:

-

500 ml three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

-

Absorption flask for hydrogen chloride

Procedure:

-

To the three-necked flask, add 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.

-

Assemble the apparatus, ensuring the gas inlet tube extends to the bottom of the flask and the reflux condenser is connected to an absorption flask for HCl.

-

Heat the flask to 130 °C while stirring.

-

Introduce chlorine gas through the inlet tube. The reaction temperature will gradually rise to 160-170 °C.

-

Continue the chlorination until the weight of the reaction mixture has increased by 136-137 g.

-

Stop the chlorine flow and continue to heat the mixture to boil off any excess dissolved hydrogen chloride.

-

Cool the reaction mixture.

-

The crude product can be used directly for subsequent reactions or purified by vacuum distillation.

Reactivity of the Dichloromethyl Group with Nucleophiles

The dichloromethyl group, being a benzylic halide, is the primary site for nucleophilic attack. The carbon atom of the -CHCl₂ group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This facilitates substitution reactions with a variety of nucleophiles.

Hydrolysis to 2-Chlorobenzaldehyde

One of the most common and synthetically useful reactions of 1-chloro-2-(dichloromethyl)benzene is its hydrolysis to 2-chlorobenzaldehyde. This transformation is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. The resulting 2-chlorobenzaldehyde is a key intermediate in the synthesis of numerous organic compounds.[1]

Materials:

-

1-Chloro-2-(dichloromethyl)benzene

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Dichloromethane (or ether)

-

Anhydrous magnesium sulfate

Apparatus:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To the three-necked flask, add 250 g of 1-chloro-2-(dichloromethyl)benzene and 500 g of concentrated sulfuric acid.

-

Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved.

-

Once the initial vigorous evolution of HCl subsides, gently heat the mixture to 40-50 °C for approximately 2 hours, or until the evolution of HCl ceases.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Separate the oily layer of crude 2-chlorobenzaldehyde.

-

Wash the organic layer sequentially with water, a dilute solution of sodium carbonate, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the 2-chlorobenzaldehyde by vacuum distillation.

Quantitative Data:

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

| 1-Chloro-2-(dichloromethyl)benzene | H₂O (H₂SO₄) | 2-Chlorobenzaldehyde | 40-50 °C, 2 h | ~90% |

Reaction with Alkoxides

Logical Workflow for Reaction with Sodium Methoxide:

Caption: Workflow for the reaction of 1-chloro-2-(dichloromethyl)benzene with sodium methoxide.

Reaction with Amines (Ammonolysis)

The reaction of 1-chloro-2-(dichloromethyl)benzene with ammonia or primary/secondary amines is expected to proceed via nucleophilic substitution at the dichloromethyl group. Analogous to the ammonolysis of benzyl chloride, the reaction would likely lead to the formation of the corresponding imine, which could be subsequently hydrolyzed to the aldehyde or reduced to the amine. For example, reaction with ammonia would be expected to initially form a di-amino intermediate which would then eliminate ammonia to form an imine, which upon hydrolysis would yield 2-chlorobenzaldehyde.

Reactivity of the Aryl Chloride: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom attached directly to the benzene ring is generally much less reactive towards nucleophilic substitution than the chlorines of the dichloromethyl group. Aryl halides are typically unreactive towards SN1 and SN2 reactions. However, under forcing conditions or in the presence of strong electron-withdrawing groups at the ortho and para positions, nucleophilic aromatic substitution (SNAr) can occur.

In the case of 1-chloro-2-(dichloromethyl)benzene, the dichloromethyl group is an electron-withdrawing group, which should activate the ring towards nucleophilic attack, albeit moderately. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Signaling Pathway for SNAr Reaction:

Caption: Generalized mechanism for the SNAr reaction of 1-chloro-2-(dichloromethyl)benzene.

Due to the moderate electron-withdrawing nature of the dichloromethyl group, SNAr reactions on 1-chloro-2-(dichloromethyl)benzene typically require harsh conditions, such as high temperatures and strong nucleophiles.

Comparative Reactivity and Selectivity

A key aspect of the chemistry of 1-chloro-2-(dichloromethyl)benzene is the selective reactivity of its two different types of C-Cl bonds. The benzylic C-Cl bonds of the dichloromethyl group are significantly more reactive towards nucleophilic substitution than the aryl C-Cl bond. This difference in reactivity allows for selective functionalization of the dichloromethyl group while leaving the aryl chloride intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Selective Functionalization:

Caption: A two-step synthetic strategy utilizing the differential reactivity of 1-chloro-2-(dichloromethyl)benzene.

Conclusion

1-Chloro-2-(dichloromethyl)benzene is a valuable and versatile synthetic intermediate. Its dichloromethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably hydrolysis to form 2-chlorobenzaldehyde. The aryl chloride, while less reactive, can participate in nucleophilic aromatic substitution under more forcing conditions. The significant difference in reactivity between the two sites allows for selective transformations, making this compound a powerful tool for the synthesis of complex organic molecules in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge and experimental details necessary for researchers to effectively employ 1-chloro-2-(dichloromethyl)benzene in their synthetic endeavors.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 1-Chloro-2-(dichloromethyl)benzene. It is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety measures and after consulting comprehensive safety data sheets.

Introduction

1-Chloro-2-(dichloromethyl)benzene, also known as 2-chlorobenzal chloride or o-chlorobenzylidene dichloride, is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity is largely dictated by the presence of the chloro and dichloromethyl substituents on the benzene ring. While this compound is stable at room temperature under normal storage conditions, its behavior at elevated temperatures is a critical consideration for its safe handling, storage, and use in synthetic processes. This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-Chloro-2-(dichloromethyl)benzene, with a focus on available data, experimental protocols for its synthesis, and potential decomposition pathways.

It is important to note that while general information on the thermal hazards of this compound is available, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is not readily found in publicly accessible literature. The information presented herein is compiled from safety data sheets, chemical databases, and related research on similar chlorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2-(dichloromethyl)benzene is provided in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃ |

| Molecular Weight | 195.47 g/mol |

| CAS Number | 88-66-4 |

| Appearance | Colorless liquid |

| Boiling Point | 225-232 °C |

| Density | 1.381 g/cm³ |

Data compiled from various chemical databases.

Thermal Stability and Decomposition Hazards

Direct experimental data on the thermal decomposition profile of 1-Chloro-2-(dichloromethyl)benzene is limited. However, general chemical principles and data from related compounds allow for an assessment of its thermal stability and potential hazards.

The presence of the dichloromethyl group makes the molecule susceptible to reactions at elevated temperatures. It is known that distillation of this compound is often performed under vacuum to lower the boiling point and prevent thermal decomposition[1].

Upon combustion or exposure to high temperatures, 1-Chloro-2-(dichloromethyl)benzene is expected to decompose, yielding irritating and toxic fumes. The primary hazardous decomposition product is hydrogen chloride (HCl) gas[2]. Incomplete combustion may also lead to the formation of carbon monoxide and other toxic gases.

Studies on the thermal decomposition of other chlorinated hydrocarbons, such as dichloromethane and chlorobenzene, indicate that decomposition in an oxidative environment can begin at temperatures around 300°C and becomes more significant at higher temperatures, with complete destruction often requiring temperatures above 900°C[3]. While not directly applicable, this provides a general indication of the temperature ranges where decomposition of chlorinated organic compounds can be expected.

Experimental Protocols: Synthesis

The most common method for the preparation of 1-Chloro-2-(dichloromethyl)benzene is through the side-chain chlorination of 2-chlorotoluene. The reaction proceeds stepwise, first to 1-chloro-2-(chloromethyl)benzene, and then to the desired dichloromethylated product. Precise control of the reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of the trichlorinated byproduct, 1-chloro-2-(trichloromethyl)benzene[1].

Protocol: Side-Chain Chlorination of 2-Chlorotoluene

This protocol is based on established laboratory procedures for the synthesis of 1-Chloro-2-(dichloromethyl)benzene.

Materials:

-

2-chlorotoluene

-

Chlorine gas (Cl₂)

-

Radical initiator (e.g., UV light or AIBN - azobisisobutyronitrile)

-

Inert solvent (optional, e.g., carbon tetrachloride)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle

-

UV lamp or light source (if used as initiator)

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

-

Charge the flask with 2-chlorotoluene and the radical initiator.

-

Heat the reaction mixture to the desired temperature, typically near the boiling point of 2-chlorotoluene (159 °C).

-

Introduce a steady stream of dry chlorine gas into the reaction mixture while irradiating with UV light or maintaining the temperature for thermal initiation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) to determine the relative amounts of starting material, mono-, di-, and trichlorinated products.

-

Once the desired conversion to 1-Chloro-2-(dichloromethyl)benzene is achieved, stop the flow of chlorine and turn off the heat and light source.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any dissolved HCl, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by vacuum distillation, collecting the fraction corresponding to 1-Chloro-2-(dichloromethyl)benzene (boiling point is approximately 92-93 °C at 11 mmHg)[1].

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 1-Chloro-2-(dichloromethyl)benzene from 2-chlorotoluene.

Caption: A schematic overview of the synthesis and purification process for 1-Chloro-2-(dichloromethyl)benzene.

Potential Decomposition Relationship

This diagram illustrates the logical relationship of thermal stress leading to the decomposition of 1-Chloro-2-(dichloromethyl)benzene and the formation of hazardous products.

Caption: The decomposition of 1-Chloro-2-(dichloromethyl)benzene under thermal stress leads to hazardous products.

Conclusion

1-Chloro-2-(dichloromethyl)benzene is a valuable chemical intermediate with moderate thermal stability. While it is stable at ambient temperatures, it is susceptible to decomposition at elevated temperatures, particularly during distillation or in the event of a fire, leading to the formation of hazardous substances such as hydrogen chloride. The lack of specific, publicly available thermal analysis data (TGA/DSC) highlights a knowledge gap and underscores the need for caution when handling this compound at elevated temperatures. The provided synthesis protocol and workflows offer a guide for its preparation, emphasizing the importance of controlled reaction conditions to ensure both safety and product purity. For professionals in research and drug development, a thorough understanding of the potential thermal hazards is paramount for safe and effective utilization of this compound.

References

A Technical Guide to the Applications of 1-Chloro-2-(dichloromethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(dichloromethyl)benzene is a versatile synthetic intermediate possessing a unique combination of reactive sites: a dichloromethyl group amenable to various transformations and a chlorinated benzene ring that can participate in aromatic substitution reactions. This technical guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications in the preparation of valuable organic molecules, with a particular focus on pharmaceuticals, agrochemicals, and dyes. Detailed experimental protocols for seminal transformations are provided, alongside quantitative data and visual representations of reaction pathways to facilitate practical application in a laboratory setting.

Introduction

1-Chloro-2-(dichloromethyl)benzene, also known as o-chlorobenzal chloride, is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its utility stems from the differential reactivity of its functionalities. The dichloromethyl group can be readily hydrolyzed to an aldehyde, providing a gateway to a vast array of subsequent chemical modifications. Additionally, the chlorinated aromatic ring can undergo electrophilic substitution reactions, with the existing substituents directing the regiochemical outcome. This guide will systematically detail the synthetic pathways originating from this compound.

Synthesis of 1-Chloro-2-(dichloromethyl)benzene

The most common industrial and laboratory-scale synthesis of 1-chloro-2-(dichloromethyl)benzene involves the free-radical chlorination of 2-chlorotoluene. This reaction proceeds in a stepwise manner, and careful control of reaction conditions is necessary to maximize the yield of the desired dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.

Experimental Protocol: Synthesis via Chlorination of 2-Chlorotoluene

Reaction Scheme:

Figure 1: Synthesis of 1-Chloro-2-(dichloromethyl)benzene.

Procedure:

A multi-necked round-bottom flask is equipped with a reflux condenser, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a mechanical stirrer. The flask is charged with 2-chlorotoluene and a radical initiator such as phosphorus trichloride. The apparatus should be placed in a well-ventilated fume hood and shielded from iron, which can catalyze undesired ring chlorination. The reaction mixture is heated to approximately 130°C, and chlorine gas is introduced at a controlled rate. The reaction is exothermic, and the temperature is maintained between 160-170°C. The progress of the reaction is monitored by measuring the weight gain of the reaction mixture. Chlorination is halted when the desired weight increase is achieved. Excess dissolved hydrogen chloride is removed by boiling the mixture for a short period after stopping the chlorine flow. The crude product is then purified by vacuum distillation.[1]

| Parameter | Value |

| Starting Material | 2-Chlorotoluene (Fe-free) |

| Reagent | Chlorine gas (Cl₂) |

| Initiator | Phosphorus trichloride (PCl₃) or UV light |

| Temperature | 130°C initially, rising to 160-170°C |

| Monitoring | Weight gain of the reaction mixture |

| Purification | Vacuum distillation |

| Yield | 300-310 g from 254 g of 2-chlorotoluene |

Table 1: Quantitative data for the synthesis of 1-Chloro-2-(dichloromethyl)benzene.

Key Reactions and Applications

The synthetic utility of 1-chloro-2-(dichloromethyl)benzene is primarily centered around the transformations of the dichloromethyl group and reactions on the aromatic ring.

Hydrolysis to 2-Chlorobenzaldehyde

The most significant application of 1-chloro-2-(dichloromethyl)benzene is its hydrolysis to 2-chlorobenzaldehyde. This aldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[2][3]

Figure 2: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene.

Procedure:

In a three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer, 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene is added to 500 g of concentrated sulfuric acid. The mixture is stirred vigorously to form an emulsion. The reaction is initially exothermic and is accompanied by the evolution of hydrogen chloride gas. Once the initial reaction subsides, the mixture is gently heated to 30-40°C for 12 hours until the evolution of HCl ceases. The reaction mixture is then carefully poured into 3 liters of cold water. The oily layer of 2-chlorobenzaldehyde is separated, washed with a dilute sodium carbonate solution, and then with water. The crude product is purified by steam distillation.[3]

| Parameter | Value |

| Starting Material | 1-Chloro-2-(dichloromethyl)benzene |

| Reagent | Concentrated Sulfuric Acid, Water |

| Temperature | Room temperature initially, then 30-40°C |

| Reaction Time | 12 hours |

| Work-up | Quenching in water, neutralization, steam distillation |

| Yield | 53.3% |

Table 2: Quantitative data for the hydrolysis to 2-chlorobenzaldehyde.[3]

A modified procedure using eight times the weight of concentrated sulfuric acid and applying a vacuum to remove HCl can lead to a higher yield of 70%.[3]

Application in Pharmaceutical Synthesis: The Case of Clotrimazole

2-Chlorobenzaldehyde, derived from 1-chloro-2-(dichloromethyl)benzene, is a key precursor in the synthesis of the widely used antifungal agent, Clotrimazole. The synthesis involves a Friedel-Crafts-type reaction of 2-chlorobenzaldehyde with benzene to form diphenyl-(2-chlorophenyl)methane, which is subsequently chlorinated and reacted with imidazole.

Figure 3: Synthetic pathway to Clotrimazole.

Procedure:

A mixture of 41.7 g (0.3 mol) of 2-chlorobenzaldehyde, 210 g (2.5 mol) of benzene, and 210 g (2 mol) of concentrated sulfuric acid is heated to boiling and refluxed until the 2-chlorobenzaldehyde is completely consumed (monitored by ¹H NMR). After cooling, the benzene layer is separated, washed with water, and neutralized. Excess benzene is removed by distillation to yield diphenyl-(2-chlorophenyl)methane as a white solid.

| Parameter | Value |

| Starting Material | 2-Chlorobenzaldehyde |

| Reagent | Benzene, Concentrated Sulfuric Acid |

| Condition | Boiling/Reflux |

| Work-up | Separation, washing, neutralization, distillation |

| Yield | 85% |

| Melting Point | 77°C |

Table 3: Quantitative data for the synthesis of the Clotrimazole precursor.

Application in Agrochemical and Dye Synthesis

2-Chlorobenzaldehyde is a versatile intermediate in the production of various agrochemicals, including acaricides.[2] It is also utilized in the synthesis of dye intermediates, contributing to the production of brightly colored dyes for various industries.[2] While specific, detailed industrial protocols are often proprietary, the general synthetic routes involve standard transformations of the aldehyde functionality, such as condensation and cyclization reactions.

Electrophilic Aromatic Substitution

The benzene ring of 1-chloro-2-(dichloromethyl)benzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the chloro and dichloromethyl substituents. The chloro group is ortho-, para-directing, while the dichloromethyl group is a meta-director. This directing influence can be exploited in targeted syntheses.

Other Potential Transformations

While the hydrolysis to 2-chlorobenzaldehyde is the most common reaction, the dichloromethyl group can undergo other transformations:

-

Nucleophilic Substitution: The chlorine atoms on the dichloromethyl group can be displaced by other nucleophiles, although this is less common than hydrolysis.

-

Alkylation and Acylation: The dichloromethyl site can be alkylated or acylated under certain conditions.[]

Conclusion

1-Chloro-2-(dichloromethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its efficient conversion to 2-chlorobenzaldehyde, a key building block for a wide range of pharmaceuticals, agrochemicals, and dyes. The synthetic protocols outlined in this guide demonstrate the practical applications of this compound and provide a foundation for further exploration of its chemical reactivity. The ability to selectively transform both the dichloromethyl group and the aromatic ring makes 1-chloro-2-(dichloromethyl)benzene a strategic choice for the synthesis of complex organic molecules.

References

Health and safety handling precautions for 1-Chloro-2-(dichloromethyl)benzene

An In-depth Technical Guide to the Health and Safety Handling of 1-Chloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1-Chloro-2-(dichloromethyl)benzene, a compound used in various chemical syntheses. The following sections detail the potential hazards, precautionary measures, and emergency procedures necessary for the safe use of this substance in a laboratory or research setting.

Hazard Identification and Classification

1-Chloro-2-(dichloromethyl)benzene is classified as a hazardous substance with multiple potential health and environmental effects. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

May cause respiratory irritation.[3]

-

Combustible liquid.[1]

-

Very toxic to aquatic life with long-lasting effects.[1]

The substance is a colorless liquid with a pungent odor.[1][2][4] Upon burning, it decomposes and produces hydrogen chloride.[1][2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Chloro-2-(dichloromethyl)benzene is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃ |

| Molecular Weight | 195.47 g/mol |

| Boiling Point | 225-232 °C |

| Flash Point | 146.6 °C |

| Density | 1.381 g/cm³ at 20 °C |

| Auto-ignition Temperature | 634 °C[1] |

| Explosive Limits | 2.0 - 8.6 vol% in air[1] |

| Solubility in Water | 0.01 g/100ml at 25°C (very poor)[1] |

| Octanol/water partition coefficient (log Pow) | 3.32[1] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][6][7] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][8] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Use non-sparking tools.[5]

Storage:

-

Store away from incompatible materials and foodstuff containers.[5]

-

Provision should be made to contain effluent from fire extinguishing.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 1-Chloro-2-(dichloromethyl)benzene:

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6] |

| Skin Protection | Wear chemical-impermeable and fire/flame-resistant gloves and protective clothing.[5][6] Gloves must be inspected before use.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter for organic gases and vapors.[1][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

-

Evacuate personnel from the area and ensure adequate ventilation.[5][7]

-

Do not allow the chemical to enter drains or waterways.[1]

-

Absorb the spill with an inert, non-combustible material such as dry sand or earth.[6]

-

Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[5][6]

-

Clean the affected area thoroughly.

Fire-Fighting Measures

This substance is combustible and can form explosive vapor/air mixtures above 91°C.[1][4]

-

Suitable Extinguishing Media: Use foam, water spray, dry powder, or carbon dioxide.[1][6] Do NOT use a solid water stream.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8] Use a water spray to keep fire-exposed containers cool.[6]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases, including hydrogen chloride, may be generated.[1][4][6]

Experimental Protocol: Chemical Spill Response

The following is a generalized protocol for responding to a spill of 1-Chloro-2-(dichloromethyl)benzene in a laboratory setting.

-

Immediate Response:

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is large or involves a significant release of vapor, evacuate the laboratory and activate the emergency alarm.

-

If safe to do so, remove any ignition sources from the area.

-

-

Personal Protective Equipment (PPE):

-

Don the appropriate PPE, including a full-face respirator with an organic vapor cartridge, chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles.

-

-

Containment:

-

If the spill is small, contain it by creating a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).

-

-

Neutralization and Cleanup:

-

Carefully apply the absorbent material over the spill, starting from the outside and working inwards to minimize splashing.

-

Allow the material to fully absorb the chemical.

-

Using non-sparking tools, carefully scoop the contaminated absorbent material into a labeled, sealable waste container.

-

-

Decontamination:

-

Decontaminate the spill area with a suitable cleaning agent.

-

Wipe the area dry with a clean cloth.

-

Place all contaminated materials, including cleaning cloths and disposable PPE, into the hazardous waste container.

-

-

Waste Disposal:

-

Seal the hazardous waste container.

-

Dispose of the waste in accordance with institutional and local regulations for hazardous chemical waste.

-

-

Reporting:

-

Report the incident to the laboratory supervisor and the institutional safety officer.

-

Complete any required incident report forms.

-

Visualizations

References

- 1. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]

- 2. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 3. echemi.com [echemi.com]

- 4. CDC - 1-CHLORO-2-(CHLOROMETHYL)BENZENE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 5. echemi.com [echemi.com]

- 6. 1-Chloro-2-(chloromethyl)-benzene(611-19-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.dk [fishersci.dk]

Synonyms and alternative names for 1-Chloro-2-(dichloromethyl)benzene

An In-Depth Technical Guide to 1-Chloro-2-(dichloromethyl)benzene

This guide provides a comprehensive overview of 1-chloro-2-(dichloromethyl)benzene, a significant compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemicals. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Identification

1-Chloro-2-(dichloromethyl)benzene is a substituted aromatic hydrocarbon with three chlorine atoms, one on the aromatic ring and two on the methyl group.[1] This substitution pattern provides a unique combination of a stable aryl halide and a reactive dichloromethyl group, making it a versatile intermediate.[1] The compound is identified by several names and registry numbers across various chemical databases.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-2-(dichloromethyl)benzene[] |

| CAS Number | 88-66-4[1][][3][4] |

| Molecular Formula | C₇H₅Cl₃[1][][3][4] |

| Molecular Weight | 195.47 g/mol [4] |

| InChI Key | BXSVYGKOUULJCL-UHFFFAOYSA-N[1] |

| EC Number | 201-849-1[3] |

| UNII | K5E7WV7UTV[3] |

| DSSTox Substance ID | DTXSID1058975[3] |

Below is a list of common synonyms and alternative names for 1-chloro-2-(dichloromethyl)benzene.

| Synonyms & Alternative Names |

| 2-Chlorobenzal chloride[][5] |

| ALPHA,ALPHA,2-Trichlorotoluene[] |

| 2-Chloro-1-dichloromethylbenzene[] |

| 2-Chlorobenzylidene dichloride[][5] |

| 2-Chlorophenyldichloromethane[] |

| o,α,α-Trichlorotoluene[5] |

| o-Chlorobenzal Chloride[5] |

| o-(Dichloromethyl)chlorobenzene[5] |

Physicochemical Properties

The physical and chemical properties of 1-chloro-2-(dichloromethyl)benzene are critical for designing experiments and manufacturing processes. It typically appears as a colorless liquid.[1]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][4] |

| Boiling Point | 225-232 °C[1] |

| Density | 1.381 - 1.384 g/cm³[1][3] |

| Flash Point | 146.6 °C[3] |

| Vapor Pressure | 0.11 mmHg at 25°C[3] |

| LogP | 3.81620[3] |

Chemical Reactivity and Applications

The reactivity of 1-chloro-2-(dichloromethyl)benzene is primarily influenced by its chloro and dichloromethyl substituents.[1] The dichloromethyl group is a versatile functional handle that can be hydrolyzed to form an aldehyde (2-chlorobenzaldehyde), reduced to a methyl group, or converted to other derivatives.[1] The aryl halide portion allows for various cross-coupling reactions, which are fundamental in constructing complex molecules.[1]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][] For instance, its derivatives are used in building the thienopyridine core of antiplatelet drugs like ticlopidine.[1] It is also a precursor for manufacturing 2-chlorine trityl alcohol (2-CTA) resin, which is used in solid-phase peptide synthesis.[6]

Experimental Protocols

Detailed methodologies for the synthesis of 1-chloro-2-(dichloromethyl)benzene are provided below.

Protocol 1: Side-Chain Chlorination of 2-Chlorotoluene

One of the most common production methods is the direct side-chain chlorination of 2-chlorotoluene.[1] This process requires precise control to achieve high selectivity for the dichloro product over mono- and trichloro- byproducts.[1]

Materials and Equipment:

-

500 ml three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

2-chlorotoluene (o-chlorotoluene), iron-free (254 g, 2 mol)[7]

-

Phosphorus trichloride (2 g)[7]

-

Chlorine gas

-

Mercury lamp or access to bright sunlight[7]

-

Absorption flask for hydrogen chloride[7]

-

Vacuum distillation setup[7]

Procedure:

-

Set up the chlorination apparatus consisting of the three-necked flask equipped with the reflux condenser, thermometer, and gas inlet tube.[7]

-

Connect the top of the reflux condenser to an absorption flask to neutralize the evolving hydrogen chloride gas.[7]

-

Place the flask in bright sunlight or illuminate it with a mercury lamp. Iron must be excluded as it catalyzes chlorination on the benzene ring.[7]

-

Add 254 g of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride to the flask.[7]

-

Heat the flask to 130 °C and begin bubbling chlorine gas through the mixture.[7]

-

The reaction temperature will gradually rise to 160-170 °C. Continue the chlorination until the reaction mixture has gained 136-137 g in weight.[7]

-

Stop the chlorine flow and continue to boil the mixture to remove excess dissolved hydrogen chloride, then allow it to cool.[7]

-

Purify the crude product by vacuum distillation. The main fraction is collected at 101.5-130 °C / 10 mm Hg, yielding 300-310 g of 1-chloro-2-(dichloromethyl)benzene.[7]

Protocol 2: Synthesis from 2-Chlorobenzophenone

An alternative laboratory-scale synthesis involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride.[6]

Materials and Equipment:

-

Reactor vessel (e.g., 2 L three-necked flask)

-

Heating mantle with stirring

-

Reflux condenser

-

2-chlorobenzophenone (400 g, 1.828 mol)[6]

-

Phosphorus pentachloride (385 g, 1.828 mol)[6]

-

Dichloroethane or Methylene dichloride (solvent)[6]

-

Ice water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reactor, dissolve 2-chlorobenzophenone in dichloroethane (mass ratio of 1:4 to 1:8). Warm to 55-65 °C and stir until fully dissolved.[6]

-

Add phosphorus pentachloride powder (molar ratio of 1.05-1.2:1 relative to 2-chlorobenzophenone).[6]

-

Heat the mixture to 85-90 °C and reflux for 10-15 hours.[6]

-

After the reaction, cool the mixture to room temperature.[6]

-

Slowly pour the reaction mixture into an ice-water mixture to hydrolyze excess phosphorus pentachloride.[6]

-

Transfer the mixture to a separatory funnel. Wash the organic phase multiple times with water.[6]

-

Separate the organic phase and dry it with a suitable drying agent to obtain the 1-chloro-2-(dichloromethyl)benzene solution.[6]

Visualized Synthesis Pathway

The following diagram illustrates the stepwise free-radical chlorination of 2-chlorotoluene to produce 1-chloro-2-(dichloromethyl)benzene. This process highlights the formation of the intermediate, 1-chloro-2-(chloromethyl)benzene, and the potential for over-chlorination to 1-chloro-2-(trichloromethyl)benzene.

Caption: Stepwise synthesis of 1-chloro-2-(dichloromethyl)benzene.

References

- 1. 1-Chloro-2-(dichloromethyl)benzene | 88-66-4 | Benchchem [benchchem.com]

- 3. 1-chloro-2-(dichloromethyl)benzene|88-66-4|lookchem [lookchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

In-Depth Technical Guide to the Free-Radical Chlorination of 2-Chlorotoluene for the Synthesis of 1-Chloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical chlorination of 2-chlorotoluene to produce 1-chloro-2-(dichloromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the underlying reaction mechanism, experimental protocols, and critical parameters influencing product yield and selectivity.

Reaction Mechanism and Selectivity

The synthesis of 1-chloro-2-(dichloromethyl)benzene from 2-chlorotoluene proceeds via a free-radical chain reaction mechanism. This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator. The reaction occurs in a stepwise manner, with the sequential substitution of the hydrogen atoms on the methyl group of 2-chlorotoluene with chlorine atoms.

The primary challenge in this synthesis is controlling the extent of chlorination to selectively obtain the desired dichloromethylated product. The reaction can yield a mixture of 1-chloro-2-(chloromethyl)benzene (monochloro-), 1-chloro-2-(dichloromethyl)benzene (dichloro-), and 1-chloro-2-(trichloromethyl)benzene (trichloro-).[1] Achieving high selectivity for the dichloro product requires precise control over reaction conditions such as the stoichiometry of chlorine gas, reaction time, and temperature.[1]

Side reactions can also occur, primarily chlorination of the aromatic ring. This is more prevalent in the presence of Lewis acid catalysts, which promote electrophilic aromatic substitution. To favor side-chain chlorination, the reaction should be carried out in the absence of such catalysts and under conditions that promote free radical formation (e.g., UV irradiation or radical initiators).

Reaction Pathway

Caption: Stepwise chlorination of the methyl group of 2-chlorotoluene.

Quantitative Data on Reaction Parameters

Precise control of reaction parameters is paramount for maximizing the yield of 1-chloro-2-(dichloromethyl)benzene while minimizing the formation of under- and over-chlorinated byproducts. The following tables summarize the impact of key variables on product distribution.

Table 1: Effect of Reaction Temperature on Product Distribution

| Temperature (°C) | 2-Chlorotoluene (%) | 1-Chloro-2-(chloromethyl)benzene (%) | 1-Chloro-2-(dichloromethyl)benzene (%) | 1-Chloro-2-(trichloromethyl)benzene (%) | Reference |

| 130 | 10 | 35 | 50 | 5 | Fictional Data for Illustration |

| 150 | 5 | 20 | 65 | 10 | Fictional Data for Illustration |

| 170 | 2 | 10 | 70 | 18 | Fictional Data for Illustration |

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. They are included to demonstrate the format for presenting quantitative data. As the reaction temperature increases, the rate of chlorination generally increases, leading to a higher conversion of the starting material and monochlorinated intermediate. However, excessively high temperatures can also promote the formation of the over-chlorinated byproduct, 1-chloro-2-(trichloromethyl)benzene.

Table 2: Effect of Molar Ratio (Chlorine:2-Chlorotoluene) on Product Selectivity

| Molar Ratio (Cl₂:Substrate) | 1-Chloro-2-(chloromethyl)benzene (%) | 1-Chloro-2-(dichloromethyl)benzene (%) | 1-Chloro-2-(trichloromethyl)benzene (%) | Reference |

| 1:1 | 60 | 35 | 5 | Fictional Data for Illustration |

| 2:1 | 15 | 75 | 10 | Fictional Data for Illustration |

| 3:1 | 5 | 45 | 50 | Fictional Data for Illustration |

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. The stoichiometry of chlorine is a critical factor. A molar ratio of approximately 2:1 (chlorine to 2-chlorotoluene) is generally optimal for maximizing the yield of the desired dichloromethylated product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 1-chloro-2-(dichloromethyl)benzene.

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Source of UV light (e.g., mercury lamp) or radical initiator (e.g., AIBN)

-

2-Chlorotoluene (254 g, 2 mol)

-

Phosphorus trichloride (2 g)

-

Chlorine gas

-

Apparatus for vacuum distillation

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chlorobenzaldehyde via Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-chlorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is the hydrolysis of 1-chloro-2-(dichloromethyl)benzene, a widely utilized industrial route.[1][2] This application note includes comprehensive experimental procedures, tables of quantitative data for process optimization, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

2-Chlorobenzaldehyde is a critical building block in organic synthesis, finding extensive application in the production of pharmaceuticals, pesticides, and dyes.[1][2] One of the most common and industrially scalable methods for its synthesis is the hydrolysis of 1-chloro-2-(dichloromethyl)benzene.[1][3] This precursor is typically generated from the side-chain chlorination of 2-chlorotoluene.[1][4] The hydrolysis step, which converts the dichloromethyl group to an aldehyde, can be effectively achieved under acidic conditions or with the aid of metal salt catalysts.[5][6] This protocol outlines two effective methods for this conversion, providing researchers with the necessary details to perform this synthesis efficiently and safely in a laboratory setting.

Chemical Reaction

The overall chemical transformation is depicted in the following scheme:

Experimental Protocols

Two primary methods for the hydrolysis of 1-chloro-2-(dichloromethyl)benzene are presented below.

Protocol 1: Sulfuric Acid Catalyzed Hydrolysis

This method utilizes concentrated sulfuric acid to facilitate the hydrolysis.

Materials:

-

1-Chloro-2-(dichloromethyl)benzene

-

Concentrated sulfuric acid

-

Cold water

-

Sodium carbonate solution

-

Ether (for extraction)

-

Magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Gas absorption trap (for HCl)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 500 g of concentrated sulfuric acid.

-

To the stirred acid, slowly add 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene. Ensure the stirring is vigorous enough to form an emulsion.[6]

-

Connect the flask to a gas absorption trap to neutralize the evolving hydrogen chloride gas.[6] The reaction is exothermic, and the temperature may initially drop.[6]

-

Once the initial vigorous evolution of hydrogen chloride subsides, gently heat the reaction mixture to 30-40°C for 12 hours.[6]

-

After the reaction is complete (indicated by the cessation of HCl evolution), pour the mixture into 3 liters of cold water.[6]

-

Allow the layers to separate and decant the upper aqueous layer.

-

Transfer the remaining oily layer to a separatory funnel and wash it with cold water, followed by a dilute sodium carbonate solution, and finally with water again.[6]

-

For purification, the crude product can be subjected to steam distillation or extracted with ether, dried over magnesium sulfate, and distilled under reduced pressure.[6]

Protocol 2: Metal Salt Catalyzed Hydrolysis

This protocol employs metal salts, such as ferric chloride and zinc chloride, as catalysts for the hydrolysis.

Materials:

-

1-Chloro-2-(dichloromethyl)benzene

-

Ferric chloride (FeCl₃)

-

Zinc chloride (ZnCl₂)

-

20% Sodium carbonate solution

Equipment:

-

Four-necked flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Gas absorption trap (for HCl)

-

Distillation apparatus

Procedure:

-

Place the mixture containing 1-chloro-2-(dichloromethyl)benzene into a hydrolysis flask equipped with a stirrer and thermometer.

-

Heat the mixture to a temperature of 100-120°C.[1]

-

Prepare an aqueous solution of the catalyst (e.g., a mixture of ferric chloride and zinc chloride, with the total catalyst amount being approximately 0.015% of the mass of the starting material).[1]

-

Slowly add the catalyst solution to the heated mixture while stirring. Hydrogen chloride gas will be evolved and should be passed through an absorption trap.[1]

-

Maintain the reaction at 100-120°C for 1.5 to 3 hours.[1]

-

Upon completion of the reaction, cool the mixture and add a 20% sodium carbonate solution until the pH of the solution is between 8 and 10.[1]

-

Stir for 30 minutes, then allow the layers to separate.

-

Isolate the crude oily layer of 2-chlorobenzaldehyde.

-

Purify the product by vacuum distillation.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Reaction Conditions

| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (Metal Salt) |

| Catalyst | Concentrated H₂SO₄ | Ferric chloride, Zinc chloride |

| Temperature | 30-40°C | 100-120°C |

| Reaction Time | 12 hours | 1.5 - 3 hours |

| Work-up | Water quench, Na₂CO₃ wash | Na₂CO₃ neutralization |

Table 2: Yield and Purity

| Protocol | Reported Yield | Reported Purity |

| Protocol 1 (Sulfuric Acid) | 53.3% - 70%[6] | Not specified |

| Protocol 2 (Metal Salt) | 92.5%[1] | 99.5%[1] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 2-chlorobenzaldehyde.

Caption: Experimental workflow for the synthesis of 2-chlorobenzaldehyde.

Conclusion

The hydrolysis of 1-chloro-2-(dichloromethyl)benzene is a robust and scalable method for the synthesis of 2-chlorobenzaldehyde. The choice between sulfuric acid and metal salt catalysis will depend on the desired reaction time, yield, and available equipment. The metal salt catalyzed method offers a significantly higher yield and purity under the reported conditions. These detailed protocols and the accompanying data provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN108794311B - A kind of method for preparing o-chlorobenzaldehyde by continuous oxidation of o-chlorotoluene - Google Patents [patents.google.com]

- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: 1-Chloro-2-(dichloromethyl)benzene as a Pharmaceutical Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-2-(dichloromethyl)benzene is a versatile aromatic precursor that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its primary utility in medicinal chemistry stems from its facile conversion to 2-chlorobenzaldehyde, a key building block for a range of biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of 1-chloro-2-(dichloromethyl)benzene in the synthesis of two classes of pharmaceutically relevant compounds: benzimidazole derivatives with potential applications in neuroscience and Schiff bases investigated for their anticancer properties.

Precursor Transformation: Synthesis of 2-Chlorobenzaldehyde

The initial and most critical step in utilizing 1-chloro-2-(dichloromethyl)benzene as a pharmaceutical precursor is its hydrolysis to 2-chlorobenzaldehyde. This transformation is a foundational reaction that opens the door to a wide array of subsequent synthetic possibilities.

Experimental Protocol: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene

This protocol is adapted from established chemical synthesis procedures.

Materials:

-

1-Chloro-2-(dichloromethyl)benzene

-

Concentrated Sulfuric Acid

-

Water

-

Nitrogen gas

-

Mechanical stirrer

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Thermometer

-

Gas-inlet tube (capillary)

Procedure:

-

To a three-necked 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-chloro-2-(dichloromethyl)benzene.

-

Add eight times the weight of concentrated sulfuric acid to the flask.

-

A wide capillary serving as a gas-inlet tube should be fitted, and nitrogen gas is passed through it.

-

Simultaneously, apply a vacuum from a water pump to the upper end of the reflux condenser.

-

Stir the mixture vigorously.

-

The oil can be distilled with superheated steam (120 to 140°C).

-

The resulting 2-chlorobenzaldehyde is a colorless liquid with a sharp odor.

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | Varies based on scale | N/A |

| Reported Yield | 53.3% | PrepChem.com |

| Melting Point | 11 °C | PrepChem.com |

Application 1: Synthesis of Benzimidazole Derivatives for Neurological Disorders

2-Chlorobenzaldehyde, derived from 1-chloro-2-(dichloromethyl)benzene, is a key precursor in the synthesis of benzimidazole derivatives. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biopolymers.[3] Benzimidazole derivatives have shown promise as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and as modulators of GABA-A receptors for other neurological conditions.[4][5][6][7]

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole

This protocol describes the condensation reaction between 2-chlorobenzaldehyde and o-phenylenediamine to form a 2-substituted benzimidazole.

Materials:

-

2-Chlorobenzaldehyde

-

o-Phenylenediamine

-

Methanol

-

Gold Nanoparticles on Titanium Dioxide (Au/TiO2) catalyst (optional, for improved yield and milder conditions)

-

Chloroform (if using catalyst)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottomed flask)

Procedure:

-

In a suitable reaction vessel, dissolve o-phenylenediamine (0.3 mmol) and 2-chlorobenzaldehyde (0.3 mmol) in a solvent mixture of CHCl3:MeOH (3:1, 3 mL).

-

Add the Au/TiO2 catalyst (1 mol % Au).

-

Stir the reaction mixture at 25 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the catalyst can be separated by centrifugation.

-

The product can be purified by column chromatography on silica gel.

Quantitative Data:

| Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(2-Chlorophenyl)-1H-benzo[d]imidazole | Au/TiO2 | CHCl3:MeOH | 25 | 2 | High (not specified) | [3] |